molecular formula C10H14N4O2 B8110435 Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone

Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone

Cat. No.: B8110435
M. Wt: 222.24 g/mol
InChI Key: IHNFKPMVIALFGY-UHFFFAOYSA-N
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Description

Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring fused to a tetrahydropyrrolo[3,4-c]pyrazole moiety, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone typically involves the reaction of morpholine with a suitable precursor containing the tetrahydropyrrolo[3,4-c]pyrazole framework. One common method involves the condensation of 1-methylpiperidin-4-one with malononitrile and carbon disulfide in the presence of triethylamine to form a thiopyrano compound. This intermediate is then reacted with morpholine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone is unique due to its specific fusion of the morpholine and tetrahydropyrrolo[3,4-c]pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

morpholin-4-yl(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-10(14-1-3-16-4-2-14)9-7-5-11-6-8(7)12-13-9/h11H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNFKPMVIALFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NNC3=C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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